Phenelzine Dihydrochloride

Social Anxiety Disorder Clinical Efficacy MAOI

Phenelzine dihydrochloride (CAS: 16904-30-6) is the dihydrochloride salt form of phenelzine, a hydrazine-based, non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound is a classic antidepressant and anxiolytic agent, and its salt form offers enhanced aqueous solubility and stability, making it particularly suitable for research, formulation development, and in vitro experimental applications.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
CAS No. 16904-30-6
Cat. No. B097679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelzine Dihydrochloride
CAS16904-30-6
SynonymsUSAF LA-10
Molecular FormulaC8H14Cl2N2
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNN.Cl.Cl
InChIInChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H
InChIKeyQSHKVNHUVGFHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenelzine Dihydrochloride: Core Identity and Procurement Overview


Phenelzine dihydrochloride (CAS: 16904-30-6) is the dihydrochloride salt form of phenelzine, a hydrazine-based, non-selective and irreversible inhibitor of monoamine oxidase (MAO) [1]. This compound is a classic antidepressant and anxiolytic agent, and its salt form offers enhanced aqueous solubility and stability, making it particularly suitable for research, formulation development, and in vitro experimental applications . As a member of the monoamine oxidase inhibitor (MAOI) class, its primary mechanism involves preventing the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine, but it is also distinguished by secondary neurochemical actions not shared by all class members [2].

Why Generic Substitution of Phenelzine Dihydrochloride is Scientifically Inadvisable


Interchanging phenelzine dihydrochloride with other MAOIs or anxiolytics is scientifically unsound due to its unique, quantifiable pharmacodynamic and pharmacokinetic profile that directly impacts therapeutic outcomes and side effect liabilities. Unlike selective or reversible MAOIs, phenelzine exhibits a distinct, multi-target neurochemical signature—including GABAergic effects—which drives its specific clinical utility, particularly in treatment-resistant conditions [1]. Furthermore, its specific cytochrome P450 enzyme inhibition profile, particularly for CYP2B6, presents a different and quantifiable risk for drug-drug interactions compared to its closest analogs like tranylcypromine and selegiline, as evidenced by in vitro data [2]. These differentiated properties translate directly into the evidence for superior efficacy in specific patient populations, such as those with social anxiety disorder, where alternatives like atenolol show no significant benefit over placebo [3].

Quantitative Evidence Guide: Phenelzine Dihydrochloride vs. Comparators


Superior Response Rate in Social Anxiety Disorder vs. Atenolol and Placebo

In a 16-week, double-blind, placebo-controlled trial for social phobia, phenelzine sulfate demonstrated a significantly higher overall response rate of 64%, compared to 30% for atenolol and 23% for placebo. This quantifiable difference underscores its clinical value over a beta-blocker alternative. [1]

Social Anxiety Disorder Clinical Efficacy MAOI

Differentiated CYP2B6 Inactivation vs. Selegiline and Clorgyline

Phenelzine is a metabolism-dependent inhibitor of CYP2B6, but its inactivation parameters differ substantially from other MAOIs. Phenelzine inactivates CYP2B6 with a KI of 44.9 ± 6.9 μM and a k(inact) of 0.085 ± 0.003 min⁻¹. In contrast, selegiline shows a KI of 22.0 ± 3.3 μM and k(inact) of 0.074 ± 0.002 min⁻¹, while clorgyline's KI is 2.5 ± 0.3 μM. [1]

Drug-Drug Interaction CYP450 Hepatotoxicity

Unique GABA-Elevating Action vs. Vigabatrin and Other MAOIs

Unlike other MAOIs, phenelzine (PLZ) also inhibits GABA transaminase (GABA-T), leading to significant elevations in brain GABA levels. In a rat model, PLZ (10 mg/kg i.p.) was as effective as the anticonvulsant vigabatrin (1,000 mg/kg i.p.) at elevating brain GABA. Crucially, only PLZ inhibited MAO and alanine transaminase (ALA-T), and its GABA-elevating effect was blocked by pretreatment with tranylcypromine, indicating a unique metabolite-driven mechanism. [1]

GABAergic Neurochemistry Anxiolysis

Potent, Non-Selective MAO Inhibition vs. Moclobemide

Phenelzine is a potent, non-selective and irreversible inhibitor of both MAO-A and MAO-B. In comparative neurochemical studies in rats, 30 days of administration resulted in phenelzine inhibiting brain MAO-A and MAO-B to equal extents. In contrast, moclobemide selectively inhibited only MAO-A. Furthermore, after 14 days, only phenelzine significantly increased brain tryptamine levels, a marker of MAO inhibition, whereas moclobemide did not. [1]

MAO-A MAO-B Selectivity

High-Value Application Scenarios for Phenelzine Dihydrochloride


Translational Research in Treatment-Resistant Social Anxiety Disorder (SAD)

In preclinical models or clinical trials aimed at treatment-resistant social anxiety, phenelzine dihydrochloride is the preferred MAOI based on its proven, superior response rate (64%) over alternative anxiolytics like atenolol (30%) in placebo-controlled studies [1]. Its unique dual mechanism involving GABAergic enhancement is a key differentiator for this indication.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

For scientists modeling or assessing the risk of drug-drug interactions, phenelzine dihydrochloride is an essential tool due to its specific and quantifiable inactivation profile of CYP2B6 (KI = 44.9 μM). This profile differs significantly from other MAOIs like selegiline (KI = 22.0 μM) and clorgyline (KI = 2.5 μM), allowing for comparative mechanistic studies and more accurate DDI predictions [2].

Neuroscience Studies on the GABAergic System

Phenelzine dihydrochloride is an invaluable reagent for dissecting the interplay between monoaminergic and GABAergic systems. Its ability to elevate brain GABA levels to a degree comparable to high-dose vigabatrin, but via a distinct, metabolite-dependent mechanism, makes it a unique pharmacological probe for studies on anxiety, neuroprotection, and synaptic plasticity [3].

Formulation Development Requiring Aqueous Solubility

For researchers engaged in in vitro assays, cell culture studies, or the development of parenteral formulations, the dihydrochloride salt form (CAS 16904-30-6) is the optimal choice. It offers significantly enhanced solubility and stability in aqueous solutions compared to the free base, ensuring accurate dosing and reliable experimental conditions .

Technical Documentation Hub

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